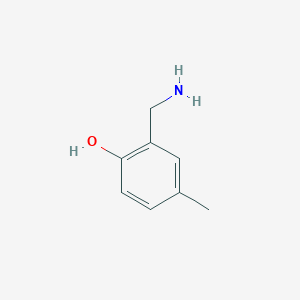

2-(aminomethyl)-4-methylPhenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(aminomethyl)-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBICITCXSMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl 4 Methylphenol and Its Derivatives

Classical and Modern Synthetic Routes to Aminomethylphenols

The preparation of aminomethylphenols, including 2-(aminomethyl)-4-methylphenol, relies on several established and contemporary synthetic protocols. These methods provide avenues for the introduction of the critical aminomethyl group onto the phenolic backbone.

Mannich-Type Reactions for Aminomethylation of Phenols

The Mannich reaction is a cornerstone in the synthesis of aminomethylphenols. organic-chemistry.orgwikipedia.orgnih.gov This three-component condensation reaction involves a phenol (B47542) (such as p-cresol), formaldehyde (B43269), and a primary or secondary amine. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, preferentially at the ortho position to the hydroxyl group. wikipedia.org

In the context of this compound synthesis, p-cresol (B1678582) serves as the phenolic substrate. The methyl group at the para position directs the aminomethylation to the ortho position. scispace.com The reaction can be influenced by variables such as the polarity of the solvent, temperature, and reaction time, which can affect the product yield and the formation of potential byproducts. mdpi.com For instance, studies on the reaction of cyclic aminals with p-cresol have shown that reaction conditions are crucial in determining the final product distribution. mdpi.com

A related approach is the Petasis borono-Mannich reaction, a multicomponent reaction that couples a carbonyl compound, an amine, and a boronic acid to produce substituted amines. researchgate.net This method has been successfully employed for the synthesis of aminomethylphenol derivatives, showcasing high catalytic activity and the potential for catalyst reuse. researchgate.net

Condensation Reactions in the Preparation of Aminomethylphenols

Condensation reactions are fundamental to the synthesis of various organic compounds, including derivatives of aminomethylphenols. These reactions typically involve the joining of two molecules with the elimination of a smaller molecule, such as water. In the context of aminomethylphenol synthesis, condensation reactions can be utilized to build more complex structures from simpler precursors.

For example, 2-amino-4-methylphenol (B1222752) can undergo condensation with acetylacetone (B45752) in absolute ethanol (B145695) to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone. sigmaaldrich.comsigmaaldrich.com This reaction highlights the reactivity of the amino group in 2-amino-4-methylphenol. Furthermore, oxidative condensation of 2-amino-4-methylphenol can lead to the formation of dihydrophenoxazinone compounds. sigmaaldrich.comsigmaaldrich.com Another example involves the condensation of salicylaldehyde (B1680747) with p-toluidine (B81030) to form a Schiff base, 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, a reaction that can even proceed without a solvent, aligning with green chemistry principles. researchgate.net

| Reactants | Product | Reaction Type | Reference |

| p-Cresol, Formaldehyde, Amine | This compound derivative | Mannich Reaction | mdpi.com |

| Salicylaldehyde, Phenylboronic acid, Amine | Aminomethylphenol derivative | Petasis Borono-Mannich Reaction | researchgate.net |

| 2-Amino-4-methylphenol, Acetylacetone | 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone | Condensation | sigmaaldrich.comsigmaaldrich.com |

| Salicylaldehyde, p-Toluidine | 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol | Condensation (Schiff Base Formation) | researchgate.net |

Reduction-Based Synthetic Approaches for Amino Group Introduction

Reduction-based methods provide an alternative strategy for the synthesis of aminomethylphenols by introducing the amino group through the reduction of a suitable precursor. A common approach is reductive amination, which converts a carbonyl group to an amine. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a potential precursor would be 2-hydroxy-5-methylbenzaldehyde. This aldehyde can be reacted with ammonia (B1221849) or a primary amine, followed by reduction with a suitable reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.comprepchem.comorganic-chemistry.org The choice of reducing agent is critical, as some, like sodium cyanoborohydride, can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is another effective method for the reduction step in reductive amination and for the reduction of other nitrogen-containing functional groups, such as nitro groups, to amines. wikipedia.orgprepchem.com For instance, the synthesis of 2-amino-4-methoxyphenol (B1270069) has been achieved by the hydrogenation of 2-nitro-4-methoxyphenol using a palladium-carbon catalyst. prepchem.com This highlights the utility of catalytic reduction in preparing aminophenol structures.

Catalytic Enhancements in Aminomethylphenol Synthesis

The efficiency and selectivity of aminomethylphenol synthesis can be significantly improved through the use of catalysts. Catalysts play a crucial role in lowering activation energies, increasing reaction rates, and directing the reaction towards the desired product. lookchem.com

In Mannich-type reactions, both acid and base catalysis can be employed. More recently, the use of heterogeneous catalysts, such as magnetic nano Fe3O4, has been explored for the Petasis borono-Mannich reaction to synthesize aminomethylphenol derivatives. researchgate.net These catalysts offer advantages such as high catalytic activity, ease of recovery using an external magnetic field, and reusability for multiple reaction cycles with acceptable yields. researchgate.net

Biomimetic chemistry, which draws inspiration from biological processes, is an emerging area in the development of new catalysts. ijcce.ac.ir For instance, the study of metalloproteins like catechol oxidase and phenoxazinone synthase, which contain copper, provides insights for designing catalysts for the aerobic oxidation of diphenols and aminophenols. ijcce.ac.ir

The catalytic oxidation of 2-aminomethylphenols has been investigated using systems like FeCl2/Fe(o)/O2. lookchem.com Furthermore, palladium-catalyzed reactions are widely used for C-N bond formation. scilit.com The development of well-defined aminomethyl cyclopalladated complexes has enabled the incorporation of electron-rich amine building blocks through C-C bond construction, offering a novel approach to aminomethylation reactions. scilit.com

| Catalyst Type | Reaction | Advantages | Reference |

| Magnetic nano Fe3O4 | Petasis Borono-Mannich Reaction | High activity, easy recovery, reusability | researchgate.net |

| Biomimetic Catalysts (e.g., Copper complexes) | Aerobic Oxidation of Aminophenols | Inspired by efficient biological systems | ijcce.ac.ir |

| FeCl2/Fe(o)/O2 | Oxidation of 2-aminomethylphenols | Catalytic oxidation system | lookchem.com |

| Palladium Complexes | Aminomethylation | Enables novel C-C bond formation for aminomethylation | scilit.com |

Green Chemistry Principles and Solvent Selection in Synthetic Protocols

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact. nih.govucsb.edumanuscriptpoint.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govucsb.edumanuscriptpoint.com

In the synthesis of aminomethylphenols and their derivatives, there is a growing emphasis on developing greener synthetic routes. One approach is the use of solvent-free reactions. For example, the synthesis of Schiff bases from salicylaldehyde and p-toluidine can be achieved by simply mixing the reactants without any solvent, which is an economically attractive and environmentally protective method. researchgate.net

Water is considered a green solvent, and performing organic reactions in water is a key goal of sustainable chemistry. ucsb.edu Micellar catalysis, where reactions occur in nanoreactors formed by surfactants in water, is a promising technology that avoids the use of large quantities of organic solvents. ucsb.edu

The choice of solvent can also influence the reaction pathway. In Mannich-type reactions, the polarity of the medium can affect the outcome. mdpi.com The use of less hazardous solvents is a core principle of green chemistry. nih.gov Furthermore, the development of one-pot multicomponent synthesis protocols catalyzed by environmentally green catalysts under solvent-free conditions offers a direct and efficient method with advantages like simple work-up procedures, shorter reaction times, high yields, and catalyst reusability. derpharmachemica.com

Strategies for Derivatization and Functional Group Diversification

The derivatization and functional group diversification of this compound are crucial for modifying its properties and creating new molecules with specific applications. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.netlookchem.comresearchgate.net The presence of the amino, hydroxyl, and aromatic ring functionalities allows for a wide range of chemical transformations. researchgate.netslideshare.netreachemchemicals.com

The amino group is a key site for modification. nih.gov It can react with various electrophiles to form amides, sulfonamides, and other derivatives. For instance, 2-amino-4-methylphenol has been used in the synthesis of novel functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series. sigmaaldrich.comsigmaaldrich.com The amino group's nucleophilicity makes its modification through nucleophilic reactions highly prevalent. researchgate.net Reductive alkylation is another method to convert the primary amine to a secondary or tertiary amine. nih.gov

The phenolic hydroxyl group can be derivatized through reactions such as etherification and esterification. nih.gov The hydroxyl group is also important for the antioxidant activity of many phenolic compounds. nih.gov Derivatization of alkylphenols with reagents like pentafluoropyridine (B1199360) has been used for their determination by gas chromatography-mass spectrometry. nih.gov

The aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing hydroxyl and aminomethyl groups. These modifications can introduce new functional groups and alter the electronic properties of the molecule.

The combination of these reactive sites allows for the synthesis of a diverse library of derivatives from this compound. For example, Mannich bases derived from this compound can be further modified to enhance their biological activity. nih.gov

| Functional Group | Type of Reaction | Potential Products | Reference |

| Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides | nih.gov |

| Amino Group | Reaction with Carbonyls | Imines, Spiro-compounds | sigmaaldrich.comsigmaaldrich.com |

| Amino Group | Reductive Alkylation | Secondary and Tertiary Amines | nih.gov |

| Hydroxyl Group | Etherification, Esterification | Ethers, Esters | nih.gov |

| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated, etc. derivatives | researchgate.netreachemchemicals.com |

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 4 Methylphenol and Its Molecular Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ⁷¹Ga NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(aminomethyl)-4-methylphenol in solution. The analysis of ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each atom.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, aminomethyl, and aromatic protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. While specific experimental data for the free ligand is not widely published, the analysis of related phenolic Mannich bases, such as 2,6-bis(morpholinomethyl)-p-cresol, provides insight into the expected chemical shifts. For instance, the methylene (B1212753) protons of the Ar-CH₂-N group in such compounds typically appear around 3.6 ppm, while the aromatic protons resonate in the 6.7-7.0 ppm range.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Expected Chemical Shift (ppm) | Notes |

| Methyl | ¹H | 2.1 - 2.3 | Singlet |

| Aminomethyl | ¹H | 3.5 - 3.8 | Singlet, integrating to 2 protons |

| Aromatic | ¹H | 6.6 - 7.1 | Multiple signals (doublets, singlet) |

| Amine | ¹H | Variable | Broad singlet, position depends on solvent and concentration |

| Phenolic | ¹H | Variable | Broad singlet, position depends on solvent and concentration |

| Methyl | ¹³C | ~20 | |

| Aminomethyl | ¹³C | 45 - 50 | |

| Aromatic | ¹³C | 115 - 155 | Multiple signals |

⁷¹Ga NMR: For molecular systems involving gallium, ⁷¹Ga NMR spectroscopy offers a direct probe into the metal's coordination environment. The chemical shift and signal line width are highly sensitive to the symmetry and nature of the ligands surrounding the Ga(III) ion. However, the utility of ⁷¹Ga NMR can be limited for octahedral complexes, which often produce signals broadened to the point of being undetectable. molaid.com In aqueous solutions, distinct signals can be observed for different species, such as octahedrally and tetrahedrally coordinated gallium ions. mdpi.com For a potential complex between Ga(III) and this compound, ⁷¹Ga NMR could confirm the formation of the complex and provide insights into its geometry in solution. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The FTIR spectrum of this compound would be dominated by bands corresponding to the O-H stretch of the phenol (B47542), N-H stretches of the primary amine, C-H stretches of the aromatic ring and alkyl groups, and C=C stretching vibrations within the benzene (B151609) ring. Studies on related N-donor ligands containing a 2-hydroxy-5-methylbenzylamine moiety have identified characteristic bands for these groups. mdpi.comresearchgate.net Upon complexation with a metal ion, shifts in the vibrational frequencies of the donor groups (phenolic -OH and aminomethyl -NH₂) can confirm the coordination of the ligand to the metal center.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 | Medium |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium, Multiple Bands |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Complex Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption bands in the UV region are primarily due to π → π* transitions within the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring, namely the hydroxyl, methyl, and aminomethyl groups.

When this compound acts as a ligand to form a complex with a transition metal, new absorption bands typically appear in the visible region of the spectrum. These bands often arise from ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions, or from d-d transitions within the metal ion itself. The appearance and characteristics of these new bands serve as strong evidence for complex formation and can provide information about the electronic structure of the resulting molecular system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, LC-Mass)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing metal complexes.

For the free ligand this compound (C₈H₁₁NO, Molecular Weight: 137.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the C-C bond between the aromatic ring and the aminomethyl group (benzylic cleavage), which is a favored process. This would result in a stable hydroxytropylium-type ion or a fragment corresponding to the loss of the •CH₂NH₂ radical. Studies involving complexes derived from this ligand have successfully used ESI-MS to identify pseudomolecular peaks and other complex species in solution. mdpi.comresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Possible Fragmentation Pathway |

| 138 | [C₈H₁₁NO + H]⁺ | Protonated molecular ion ([M+H]⁺) |

| 137 | [C₈H₁₁NO]⁺• | Molecular ion ([M]⁺•) |

| 120 | [M - NH₃]⁺• | Loss of ammonia (B1221849) |

| 107 | [M - •CH₂NH₂]⁺ | Benzylic cleavage, loss of aminomethyl radical |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study species with unpaired electrons. It is, therefore, an ideal method for characterizing paramagnetic metal complexes of this compound, such as those with Cu(II), Mn(II), or other transition metals.

The EPR spectrum provides detailed information about the electronic structure at the metal center. Key parameters derived from the spectrum, such as the g-values and hyperfine coupling constants (A), are sensitive to the coordination number, geometry, and the nature of the donor atoms from the ligand that are bonded to the metal. By analyzing these parameters, one can deduce the local environment of the paramagnetic metal ion within the complex, confirming the coordination of the aminomethyl and phenolate (B1203915) groups.

X-ray Crystallography for Solid-State Structural Determination of Ligands and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide unequivocal proof of the molecular structure of this compound and its metal complexes, including exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Elemental Analysis and Thermogravimetric Analysis for Compound Purity and Composition

Elemental analysis and thermogravimetric analysis (TGA) are fundamental techniques for confirming the purity and composition of a synthesized compound.

Elemental Analysis provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in the compound. For this compound (C₈H₁₁NO), the theoretical composition can be calculated and compared with experimental results to verify the empirical formula and assess the purity of the sample. Studies on related complexes have shown good agreement between calculated and found elemental analysis values. researchgate.net

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 96.088 | 70.09% |

| Hydrogen | H | 1.008 | 11.088 | 8.08% |

| Nitrogen | N | 14.007 | 14.007 | 10.21% |

| Oxygen | O | 15.999 | 15.999 | 11.66% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of the compound, its decomposition pattern, and the presence of any solvated molecules (like water). For metal complexes, TGA can reveal the temperature at which the ligand starts to decompose, providing insights into the strength of the coordination bonds.

Coordination Chemistry and Ligand Design Principles Involving 2 Aminomethyl 4 Methylphenol

Design and Synthesis of 2-(aminomethyl)-4-methylPhenol-Derived Ligands

The versatile scaffold of this compound serves as a foundational building block for a diverse array of ligands in coordination chemistry. Its inherent phenolic oxygen and aminomethyl nitrogen provide a primary chelation site, which can be systematically elaborated to create ligands with varying nuclearity, coordination numbers, and electronic properties. The synthetic strategies employed are generally straightforward, often involving condensation reactions to append additional coordinating moieties to the aminomethyl nitrogen.

Monophenolic and Polypodal Ligand Architectures

The design of ligands derived from this compound can be broadly categorized into monophenolic and polypodal architectures. Monophenolic ligands typically feature a single this compound unit, with the aminomethyl group functionalized to introduce other donor atoms. These ligands are often designed to form mononuclear metal complexes.

Polypodal ligands, on the other hand, incorporate multiple this compound units or a single unit with multiple appended coordinating arms, leading to the formation of dinuclear or polynuclear metal complexes. A prominent example is the dinucleating ligand 2,6-bis[(bis((1-methylimidazol-2-yl)methyl)amino)methyl]-4-methylphenol, which is designed to bind two metal ions in close proximity. acs.org Similarly, ligands like 2,6-bis{[(2-hydroxyphenyl)(2-pyridylmethyl)amino]methyl}-4-methylphenol are synthesized to create specific coordination pockets for multiple metal centers. researchgate.net The synthesis of these polypodal ligands often involves the Mannich condensation of 4-methylphenol with formaldehyde (B43269) and a suitable amine.

Incorporation of Auxiliary Donor Groups (e.g., pyridyl, carboxylate, methoxyethyl, thiophenyl)

To fine-tune the coordination environment and the electronic properties of the resulting metal complexes, a variety of auxiliary donor groups can be incorporated into the ligand framework. These groups are typically introduced by reacting this compound with appropriate precursor molecules.

Pyridyl Groups: The incorporation of pyridyl moieties is a common strategy to introduce additional nitrogen donors. For instance, ligands such as 2-{[bis(2-pyridylmethyl)amino]methyl}-4-methylphenol are synthesized to create a tripodal N3O donor set. acs.org This design is effective in stabilizing various transition metal ions.

Carboxylate Groups: Carboxylate functionalities can be introduced to provide an anionic oxygen donor, which can act as a bridging ligand between two metal centers. This is exemplified in ligands designed for modeling the active sites of metalloenzymes.

Methoxyethyl and Thiophenyl Groups: The inclusion of methoxyethyl arms, as seen in 2,6-bis[bis(2-methoxyethyl)aminomethyl]-4-methylphenol, introduces etheric oxygen donors and enhances the flexibility of the ligand. researchgate.net Thiophenyl groups can also be incorporated to introduce soft sulfur donors, which can influence the redox properties of the metal complexes. acs.org

Formation and Characterization of Metal Complexes

Ligands derived from this compound have been shown to form stable complexes with a wide range of transition metal ions. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including X-ray crystallography, UV-Vis spectroscopy, and magnetic susceptibility measurements.

Dinuclear and Mononuclear Complex Formation with Various Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(III), Pd(II), Pt(IV))

The versatility of this compound-derived ligands allows for the formation of both dinuclear and mononuclear complexes with a variety of metal ions.

Dinuclear Complexes: Polypodal ligands are particularly adept at forming dinuclear complexes. For example, the ligand 2,6-bis[(bis((1-methylimidazol-2-yl)methyl)amino)methyl]-4-methylphenol has been used to synthesize dinuclear copper(II) complexes where the two copper ions are bridged by the phenolic oxygen. acs.org Dinuclear manganese(II) complexes have also been prepared using a dinucleating ligand with four methoxyethyl chelating arms, resulting in a μ-phenoxo-bis(μ-benzoato)dimanganese(II) core. researchgate.net The study of these dinuclear complexes is often motivated by their relevance to the active sites of metalloenzymes.

Mononuclear Complexes: Monophenolic ligands, or polypodal ligands under specific reaction conditions, can form mononuclear complexes. For instance, mononuclear copper(II) complexes have been synthesized with multidentate ligands derived from this compound. rsc.org Mononuclear complexes of Co(II), Cu(II), and Zn(II) have been prepared with bidentate iminophenol ligands. researchgate.net The specific metal ion and the ligand architecture play a crucial role in determining the nuclearity of the resulting complex.

The following table summarizes a selection of metal complexes formed with ligands derived from this compound, highlighting the diversity of metal ions that can be incorporated.

| Metal Ion | Nuclearity | Ligand Type | Reference |

| Cu(II) | Dinuclear | Polypodal with imidazolyl groups | acs.org |

| Co(II) | Dinuclear | Polypodal with phenazonyl groups | nih.gov |

| Zn(II) | Mononuclear | Polypodal with phenazonyl groups | nih.gov |

| Mn(II) | Dinuclear | Polypodal with methoxyethyl groups | researchgate.net |

| Fe(III) | Mononuclear | N,O-ligands | researchgate.net |

| Ni(II) | Mononuclear | Amino-acid-derived ligands | nih.gov |

| Pd(II) | Mononuclear | Guanine-containing ligands | mdpi.com |

| Pt(IV) | Mononuclear | Halogenated phenylacetate (B1230308) ligands | nih.gov |

Coordination Modes and Geometries within Metal Centers

The coordination modes and geometries of the metal centers in these complexes are dictated by the ligand's denticity, the nature of the donor atoms, and the electronic preferences of the metal ion. X-ray crystallography is the definitive technique for determining the precise coordination environment.

In many dinuclear complexes, the phenolic oxygen of the this compound backbone acts as a bridging atom between the two metal centers. acs.orgresearchgate.net The auxiliary donor groups then complete the coordination sphere of each metal ion. For example, in a dinuclear manganese(II) complex, two benzoate (B1203000) groups also bridge the two metal ions, in addition to the phenolic oxygen. researchgate.net

Mononuclear complexes exhibit a wider range of coordination geometries. For instance, cobalt(II) and zinc(II) complexes with a bidentate iminophenol ligand adopt a pseudo-tetrahedral geometry, while the corresponding copper(II) complex exhibits a distorted square-planar coordination. researchgate.net The flexibility of the ligand framework allows it to adapt to the preferred coordination geometry of the metal ion.

Structural and Electronic Properties of this compound Metal Complexes

The structural and electronic properties of metal complexes derived from this compound are intimately linked to their coordination environment. These properties are investigated using techniques such as UV-Vis spectroscopy, cyclic voltammetry, and magnetic susceptibility measurements.

The electronic spectra of these complexes provide insights into the d-d transitions of the metal ions and charge-transfer bands. For example, the UV-Vis spectra of novel selenated azomethine ligand complexes with Zn(II), Fe(II), and Cu(II) have been used to help propose their geometries. researchgate.net

The redox properties of these complexes can be tuned by modifying the ligand structure. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenol (B47542) ring or in the auxiliary donor groups can shift the reduction potential of the metal center.

Magnetic susceptibility measurements are particularly important for understanding the magnetic interactions between metal centers in dinuclear and polynuclear complexes. For example, magnetic studies on dinuclear manganese(II) complexes with a μ-phenoxo-bis(μ-benzoato) core have indicated an antiferromagnetic interaction between the two manganese ions. researchgate.net This information is crucial for understanding the electronic communication between the metal centers and for designing complexes with specific magnetic properties.

Investigations into Magnetic Exchange Coupling in Polynucleating Complexes

The study of magnetic exchange coupling in polynucleating complexes provides valuable insights into the nature and strength of magnetic interactions between metal centers, mediated by bridging ligands. Research in this area is crucial for the development of molecular materials with specific magnetic properties. While detailed magnetic studies on polynucleating complexes of the specific ligand this compound are not extensively documented in the cited literature, significant research has been conducted on closely related derivatives, offering a strong basis for understanding the potential magnetic behavior of such complexes.

A notable study in this field involves the investigation of binuclear and trinuclear copper(II) complexes utilizing the ligand 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol (HL), a derivative of the compound of interest. nih.gov This research provides a clear example of how the structural arrangement of the complex and the nature of the bridging phenoxo group dictate the magnetic interactions between the copper(II) centers.

In the binuclear complex, Cu₂L₂₂, two copper(II) centers are bridged by two phenoxo groups from the deprotonated ligands in an axial-equatorial fashion. nih.gov This arrangement leads to a specific magnetic behavior that has been characterized through temperature-dependent magnetic susceptibility measurements. The experimental data for this complex were fitted using the Bleaney-Bowers equation, a model used to describe the magnetic susceptibility of a system of two interacting S = 1/2 spins. The analysis revealed a weak antiferromagnetic interaction between the two copper(II) ions. nih.gov

Conversely, a related trinuclear copper(II) complex, {[CuSL(Cl)]₂Cu}(PF₆)₂·H₂O, where HSL is 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methyl-6-(methylthio)phenol, exhibits a more complex magnetic behavior. In this structure, two peripheral square pyramidal copper(II) centers are bridged to a central distorted square planar copper(II) ion. nih.gov Density Functional Theory (DFT) calculations were employed to understand the magnetic exchange interactions within this trinuclear system. The calculations indicated a ferromagnetic exchange interaction between the adjacent copper(II) centers, while the interaction between the two peripheral copper(II) ions was found to be weakly antiferromagnetic. nih.gov

The detailed research findings for these complexes are summarized in the tables below, providing a quantitative look at the magnetic properties.

Table 1: Magnetic Exchange Coupling Data for a Binuclear Copper(II) Complex with 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol

| Complex | Magnetic Interaction Type | Exchange Coupling Constant (J) |

| Cu₂L₂₂ | Antiferromagnetic | -16.7 cm⁻¹ |

Data sourced from Manzur, J., et al. (2007). nih.gov

Table 2: Calculated Magnetic Exchange Coupling Data for a Trinuclear Copper(II) Complex with a Derivative Ligand

| Complex | Interacting Centers | Magnetic Interaction Type | Calculated Exchange Coupling Constant (J) |

| {[CuSL(Cl)]₂Cu}(PF₆)₂·H₂O | Cu(peripheral)-Cu(central) | Ferromagnetic | +11.7 cm⁻¹ |

| {[CuSL(Cl)]₂Cu}(PF₆)₂·H₂O | Cu(peripheral)-Cu(peripheral) | Antiferromagnetic | -0.05 cm⁻¹ |

Data sourced from Manzur, J., et al. (2007). nih.gov

These findings underscore the principle that subtle modifications in ligand design and the resulting coordination geometry can be used to tune the magnetic properties of polynucleating complexes, a key concept in the design of molecular magnetic materials.

Catalytic Applications and Mechanistic Studies of 2 Aminomethyl 4 Methylphenol Based Systems

Biomimetic Catalysis for Enzyme Active Site Emulation

The structural motif of 2-(aminomethyl)-4-methylphenol serves as a versatile platform for designing ligands that can coordinate multiple metal ions, creating synthetic analogues of bimetallic enzyme active sites. researchgate.net These synthetic models are instrumental in understanding the efficiency and selectivity of enzymatic reactions. nih.gov The ability to create coordination environments similar to those in metalloenzymes allows researchers to study reactions such as hydrolysis and oxidation in a controlled setting. researchgate.netnih.gov

The cleavage of the phosphodiester bond in DNA and RNA is a fundamental biological reaction catalyzed by metalloenzymes. tamu.edu Synthetic dizinc (B1255464) complexes incorporating ligands derived from this compound have been developed to mimic the active sites of these enzymes, such as zinc phosphotriesterase. acs.org One such complex, utilizing the ligand 2-(N-isopropyl-N-((2-pyridyl)methyl)aminomethyl)-6-(N-(carboxylmethyl)-N-((2-pyridyl)methyl)amino-methyl)-4-methylphenol (IPCPMP), effectively catalyzes the hydrolysis of DNA analogues like bis(2,4)-dinitrophenyl phosphate (B84403) (BDNPP) and the transesterification of RNA analogues such as 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP). acs.org

These biomimetic systems provide a platform to investigate the mechanisms of these crucial reactions. acs.org The transesterification process involves the conversion of one ester to another by exchanging the alkoxy group, a reaction that can be catalyzed by acids, bases, or enzymes. wikipedia.orgmasterorganicchemistry.com In the context of these zinc complexes, the reaction mimics the enzymatic pathways, offering a simplified model to study the intricate steps of catalysis. acs.org

| Substrate | Reaction Type | Catalyst System | Enzyme Mimicked |

|---|---|---|---|

| bis(2,4)-dinitrophenyl phosphate (BDNPP) | Hydrolysis | Dizinc complex of an IPCPMP ligand | Zinc phosphotriesterase |

| 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP) | Transesterification | Dizinc complex of an IPCPMP ligand | Zinc phosphotriesterase |

Dinuclear copper centers are common in the active sites of enzymes that activate dioxygen, such as catechol oxidase. rsc.org This enzyme catalyzes the oxidation of ortho-diphenols to their corresponding ortho-quinones. rsc.org Researchers have successfully synthesized dinuclear copper(II) complexes with ligands based on the this compound framework that functionally mimic catechol oxidase. rsc.org

These synthetic mimics catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone. nih.gov The catalytic activity of these complexes is often evaluated by measuring kinetic parameters, which provide insight into their efficiency. rsc.org For example, a bis(μ-phenoxo)-bridged dicopper(II) complex demonstrated significant catecholase activity, as detailed in the table below. rsc.org

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 2.0 x 10-4 | M s-1 |

| KM | 2.97 x 10-4 | M |

| kcat | 7200 | h-1 |

In addition to catechol oxidase mimics, efforts have been made to develop catalase mimics, which are crucial for decomposing hydrogen peroxide and protecting against oxidative stress. While various complexes show catalase-like activity, the specific use of this compound in this area is a subject of ongoing research. nih.gov

Mechanistic Elucidation of Catalytic Processes

In the hydrolysis and transesterification of phosphodiesters catalyzed by dizinc complexes, coordinated hydroxide (B78521) ions play a critical role. acs.org Density functional theory (DFT) calculations have been used to evaluate different mechanistic proposals, considering whether the active catalyst features one or two hydroxide ions. acs.org These hydroxide ions can act as either nucleophiles, directly attacking the phosphorus center, or as Brønsted bases, activating another molecule (like water) to act as the nucleophile. acs.org

Similarly, in catechol oxidase mimics, the bridging phenoxo groups from the ligand backbone can function as Brønsted bases. rsc.org They facilitate the oxidation process by accepting protons from the catechol substrate during the catalytic cycle. rsc.org This proton transfer is a key step in the activation of the substrate for subsequent electron transfer to the copper centers. rsc.org

The initial step in many of these catalytic cycles is the binding of the substrate to the metal centers of the complex. rsc.orgnih.gov In the case of catechol oxidase mimics, the catechol substrate displaces solvent molecules and binds to the dicopper(II) centers. rsc.org This binding is an inner-sphere process, meaning the substrate directly coordinates with the metal ions, which is essential for the subsequent electron transfer that reduces the copper(II) centers and oxidizes the substrate. nih.gov The formation of this catalyst-substrate complex positions the substrate for attack and facilitates the reaction. acs.orgrsc.org For the dizinc-catalyzed hydrolysis of bis(2,4)-dinitrophenyl phosphate (BDNPP), the most stable binding mode involves the substrate coordinating to one of the zinc ions through a phosphate oxygen in a monodentate fashion. acs.org

The design of asymmetric ligands is a cornerstone of enantioselective catalysis. nih.gov Ligands derived from this compound can be synthesized with inherent asymmetry, which can pre-organize the donor groups for coordination in a specific spatial arrangement. researchgate.net This structural control is crucial for developing catalysts that can distinguish between enantiomers or create chiral products. nih.govmdpi.com

The "ProPhenol" ligand system, for example, spontaneously forms chiral dinuclear metal complexes that can facilitate a variety of asymmetric addition reactions with high stereoselectivity. nih.gov The asymmetry in the ligand framework creates a chiral environment around the catalytic metal centers. This dissymmetry influences the binding of the substrate and the transition state energies of the catalytic pathways, ultimately determining the enantioselectivity of the reaction. nih.govmdpi.com The precise positioning of functional groups on the ligand can dramatically affect the efficiency and outcome of the catalytic transformation. nih.gov

Other Catalytic Transformations Facilitated by Aminomethylphenol Derivatives

Beyond their established roles, derivatives of this compound and related aminomethylphenol compounds have been engineered into sophisticated catalytic systems for a variety of other chemical transformations. These applications often leverage the molecule's structural motifs to support and stabilize metal nanoparticles or to participate directly in the catalytic cycle. Research has particularly highlighted their utility in facilitating carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Suzuki coupling reactions.

One significant area of development involves grafting 2-(aminomethyl)phenol (B125469) derivatives onto solid supports, such as magnetic nanoparticles or boehmite, to create robust, recyclable catalysts. These hybrid materials have demonstrated high efficiency in catalyzing the Knoevenagel condensation, a key reaction for forming α,β-unsaturated ketones and other intermediates. In these systems, the aminomethylphenol moiety is thought to play a crucial role in the catalytic process.

Furthermore, these same aminomethylphenol-modified materials have proven to be excellent carriers for palladium nanoparticles. The resulting composites act as potent and reusable catalysts for Suzuki-Miyaura cross-coupling reactions, a vital tool in synthetic chemistry for creating biaryl compounds. The aminomethylphenol ligand framework helps to stabilize the palladium nanoparticles, preventing agglomeration and maintaining high catalytic activity over multiple reaction cycles. Studies have shown these catalysts can be magnetically separated and reused for several consecutive runs without a significant drop in their catalytic performance.

In a different approach, structurally well-defined aminomethyl cyclopalladated complexes have been developed for a range of aminomethylation reactions. These complexes engage in catalytic cycles that can perform transformations such as the Heck-type aminomethylation of styrenes and the aminomethylalkoxylation of electron-rich olefins.

The research into these varied catalytic applications underscores the versatility of the aminomethylphenol scaffold in designing advanced catalytic systems.

Table of Catalytic Performance

The following table summarizes the performance of 2-(aminomethyl)phenol-based catalysts in selected C-C coupling reactions.

| Catalytic Reaction | Catalyst System | Substrates | Product Yield | Catalyst Reusability |

| Knoevenagel Condensation | 2-(aminomethyl)phenols-modified boehmite | Benzaldehyde, Malononitrile | Up to 99% | Reusable for at least 6 cycles |

| Suzuki-Miyaura Coupling | Pd nanoparticles on 2-(aminomethyl)phenols-modified nanoparticles | Aryl halides, Arylboronic acids | Good to excellent yields | Reusable for several cycles |

Computational Chemistry and Theoretical Investigations of 2 Aminomethyl 4 Methylphenol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published studies detailing DFT calculations to determine the electronic structure, frontier molecular orbitals (HOMO-LUMO), or predict the reactivity of 2-(aminomethyl)-4-methylphenol were found.

Elucidation of Reaction Mechanisms and Energy Landscapes

There is no available research that elucidates reaction mechanisms or maps the energy landscapes for reactions involving this compound through computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics simulations to analyze the conformational preferences and intermolecular interactions of this compound have not been reported in the searched literature.

Theoretical Spectroscopic Property Predictions (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) calculations or other theoretical methods to predict the UV-Vis absorption spectrum and other spectroscopic properties of this compound are not available in published research.

Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

A Hirshfeld surface analysis to investigate crystal packing and quantify intermolecular interactions for this compound has not been published.

Biological Activity Studies and Structure Activity Relationships of 2 Aminomethyl 4 Methylphenol Derivatives

In Vitro Antioxidant Activity and Mechanisms (e.g., Radical Scavenging, Metal Chelation)

Derivatives of 2-(aminomethyl)-4-methylphenol have demonstrated notable in vitro antioxidant properties, primarily through mechanisms of radical scavenging and metal chelation. A study on novel aminomethyl derivatives of 4-methyl-2-prenylphenol revealed that the introduction of an aminomethyl group significantly influences their antioxidant capacity. Specifically, a Mannich base derivative featuring an octylaminomethyl group exhibited potent radical-scavenging activity and a high capacity for Fe2+-chelation. nih.gov This derivative was also effective in inhibiting the oxidative hemolysis of red blood cells, indicating its potential as a membrane-protective antioxidant. researchgate.net

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The presence of an aminomethyl group can further enhance this activity. The radical scavenging potential of these compounds is frequently evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.commdpi.com For instance, dimers of p-cresol (B1678582) have shown enhanced radical-scavenging activity compared to their monomeric counterparts, with stoichiometric factors indicating the number of free radicals trapped by one mole of the antioxidant being significantly higher for the dimers. mdpi.com

Metal chelation is another crucial mechanism by which these compounds exert their antioxidant effects. By binding to transition metal ions like Fe2+, they can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. The high Fe2+-chelation ability of the octylaminomethyl derivative of 4-methyl-2-prenylphenol underscores the importance of the aminomethyl group in this process. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Phenolic Derivatives

| Compound/Derivative | Antioxidant Assay | Key Findings |

|---|---|---|

| Mannich base with octylaminomethyl group | Radical Scavenging | High radical-scavenging activity observed. nih.gov |

| Fe2+ Chelation | Demonstrated high Fe2+-chelation ability. nih.gov | |

| Oxidative Hemolysis Inhibition | Effectively inhibited oxidative hemolysis of red blood cells. researchgate.net | |

| p-cresol dimer | Radical Scavenging (Induction Period Method) | Stoichiometric factor (n) of 3, indicating high radical trapping capacity. mdpi.com |

| p-methoxyphenol dimer | Radical Scavenging (Induction Period Method) | Stoichiometric factor (n) of 2.8. mdpi.com |

Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

Derivatives of this compound have been investigated for their antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi. The introduction of an aminomethyl group, often in conjunction with other substituents, plays a significant role in their antimicrobial action. For example, aminomethylated derivatives of 2-propenyl- and 4-isopropenylphenols have been shown to possess both bactericidal and fungicidal properties. researchgate.net The presence of an alkenyl substituent alongside the aminomethyl group appears to enhance these antimicrobial effects. researchgate.net

Studies on other phenolic derivatives have provided insights into their mechanisms of action. For instance, some naturally occurring phenols and their derivatives exhibit antimicrobial activity by disrupting the cytoplasmic membrane, leading to increased permeability and conformational changes in membrane proteins. nih.gov

Antifungal activity has also been observed in various phenol (B47542) derivatives. For instance, certain Schiff base derivatives of aminophenols have shown activity against Cryptococcus spp. and Candida albicans. researchgate.net The position of the amino group can significantly impact the antifungal efficacy, as demonstrated by isomers where only one exhibited activity against Cryptococcus spp. researchgate.net Furthermore, some 7-amino-4-methyl-2(1H)-quinolone derivatives have been identified as potent antifungal agents. researchgate.net

Table 2: Antimicrobial Activity of Selected Phenolic Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings |

|---|---|---|

| Aminomethylated derivatives of 2-propenylphenol | Bacteria and Fungi | Possess bactericidal and fungicidal properties. researchgate.net |

| Aminomethylated derivatives of 4-isopropenylphenol | Bacteria and Fungi | Enhanced antimicrobial properties due to the presence of an alkenyl substituent. researchgate.net |

| (E)-2-{[(3aminopyridin-4-yl)imino]-methyl}-4,6-di-tert-butyl-phenol (L2) | Cryptococcus spp. | Exhibited antifungal activity with a MIC of 4.468 µg/mL. researchgate.net |

| 7-amino-4-methyl-2(1H)-quinolone derivative (Compound 8a) | Fungi | Found to be a potent antifungal agent. researchgate.net |

DNA Interaction Studies and Binding Modes (e.g., Intercalation)

The interaction of small molecules with DNA is a critical area of study, particularly for the development of new therapeutic agents. Derivatives of aminophenols have been shown to interact with DNA through various non-covalent binding modes, including intercalation and groove binding. mdpi.com

UV-Vis absorption spectroscopy is a common technique used to study these interactions. Changes in the absorption spectra of the compounds upon addition of DNA, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), and bathochromic (red) or hypsochromic (blue) shifts, can indicate the type of interaction. nih.gov For example, studies on 4-aminophenol (B1666318) Schiff base derivatives have shown both hyperchromic and hypochromic effects, along with bathochromic shifts, suggesting different binding modes with DNA. mdpi.comnih.gov

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the molecule fitting into the major or minor grooves of the DNA. Viscosity measurements of DNA solutions in the presence of the compound can help distinguish between these modes. An increase in viscosity is typically associated with intercalation, as it causes a lengthening of the DNA helix. nih.gov Spectrofluorometry, using fluorescent probes that bind to DNA, can also elucidate binding mechanisms by observing the displacement of the probe by the test compound. nih.gov

Table 3: DNA Interaction of Aminophenol Derivatives

| Compound/Derivative | Method of Study | Observed Effects | Inferred Binding Mode |

|---|---|---|---|

| 4-aminophenol Schiff base derivatives (S-1, S-2, S-3, S-5) | UV-Vis Spectroscopy | Hyperchromism. mdpi.comnih.gov | Suggests interaction with DNA. |

| 4-aminophenol Schiff base derivative (S-4) | UV-Vis Spectroscopy | Hypochromism and bathochromic shift. mdpi.comnih.gov | Suggests interaction with DNA. |

| Sesamol (3,4-methylenedioxyphenol) | UV-Vis Spectroscopy, Viscometry, Spectrofluorometry | Hyperchromism, slow decrease in viscosity, partial release of methylene (B1212753) blue. nih.gov | Outside and/or groove binding. nih.gov |

Enzyme Inhibition and Modulation of Biological Pathways

Derivatives of this compound and related phenolic compounds have been shown to inhibit various enzymes and modulate biological pathways, which contributes to their therapeutic potential. For instance, some 4-aminophenol derivatives have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. nih.gov

The inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways, can be achieved by free radical scavengers. nih.gov This suggests that the antioxidant properties of this compound derivatives could also contribute to anti-inflammatory effects through enzyme inhibition.

Furthermore, some N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol have been identified as potent inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. scispace.com The search for novel, small molecule inhibitors of important enzymes like NADPH oxidases (Nox enzymes) has also led to the design and synthesis of new derivatives. researchgate.net

Table 4: Enzyme Inhibition by Phenolic Derivatives

| Compound/Derivative | Target Enzyme/Pathway | Biological Implication |

|---|---|---|

| 4-aminophenol derivatives | α-amylase and α-glucosidase | Potential antidiabetic activity. nih.gov |

| Benzylideneacetophenones | Cyclooxygenase and Lipoxygenase | Potential anti-inflammatory activity. nih.gov |

| N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol | Aromatase | Potential application in hormone-dependent conditions. scispace.com |

| Novel tertiary sulfonylureas | Nox4-dependent signaling | Potential for treating conditions related to oxidative stress. researchgate.net |

In Vitro Antimalarial and Antiviral Activity Assessments

Derivatives of aminophenol have shown promise as both antimalarial and antiviral agents in in vitro studies. A series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were evaluated for their in vitro antimalarial activity against Plasmodium falciparum. One of the most potent compounds, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, exhibited significant activity against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains, with IC50 values in the sub-micromolar range. mdpi.com

In the realm of antiviral research, various aminophenol derivatives have been investigated. N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol have demonstrated the ability to suppress the replication of Herpes simplex type 1 (HSV-1) viruses. nih.gov Another exemplified compound showed antiviral activity against HSV-1, HSV-2, and acyclovir-resistant HSV-1 viruses with IC50 values in the nanomolar range. bioworld.com The search for new antiviral agents has also explored fluorine-containing thiosugars and trifluoromethylthiolane derivatives, which have shown activity against herpetic and adenoviral infections. researchgate.net

Table 5: Antimalarial and Antiviral Activity of Aminophenol Derivatives

| Compound/Derivative | Activity | Target Organism/Virus | Key Findings |

|---|---|---|---|

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | Antimalarial | Plasmodium falciparum (W2 and 3D7 strains) | IC50 = 0.07 μM (W2), 0.06 μM (3D7). mdpi.com |

| N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol | Antiviral | Herpes simplex type 1 (HSV-1) | Suppressed virus replication. nih.gov |

| Exemplified aminophenol derivative | Antiviral | HSV-1, HSV-2, Acyclovir-resistant HSV-1 | IC50 = 5-50 nM. bioworld.com |

| 2-hydroxy-2-trifluoromethylthiolane | Antiviral | Herpes simplex virus type 1 (HSV-1) | Significantly inhibited virus reproduction. researchgate.net |

Structure-Activity Relationship (SAR) Correlations and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. collaborativedrug.com For derivatives of this compound, SAR analyses have helped to identify key structural features responsible for their antioxidant, antimicrobial, and other biological activities.

In terms of antioxidant activity, the nature of the substituent on the aminomethyl group is crucial. For instance, the presence of an n-octylaminomethyl group was found to be particularly effective for both radical scavenging and metal chelation. researchgate.net The position and nature of substituents on the phenolic ring also play a significant role. For benzylideneacetophenones, the presence of electron-donating groups at the para-position of both aromatic rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov

Regarding antimicrobial efficacy, the combination of an aminomethyl group with an alkenyl substituent has been shown to enhance bactericidal and fungicidal properties. researchgate.net SAR studies of quinoline (B57606) derivatives have indicated that antimicrobial activities are influenced by peripheral substituents and their spatial arrangement within the quinoline structure. researchgate.net For linezolid (B1675486) analogues, SAR analysis has provided valuable insights into the function of the oxazolidinone class of antibiotics by studying the C5-acylaminomethyl moiety. kcl.ac.uk

Predictive modeling, often used in conjunction with SAR, can help in the design of new compounds with improved activity. By identifying the structural characteristics that correlate with biological reactivity, it is possible to predict the effects of new chemical compounds. collaborativedrug.com

Table 6: Structure-Activity Relationship (SAR) Highlights for Phenolic Derivatives

| Biological Activity | Key Structural Feature(s) | Effect on Activity |

|---|---|---|

| Antioxidant | n-octylaminomethyl group | Enhanced radical scavenging and Fe2+-chelation. researchgate.net |

| Anti-inflammatory/Antioxidant | Electron-donating groups on para-position of benzylideneacetophenones | Enhanced activity. nih.gov |

| Antimicrobial | Alkenyl substituent alongside an aminomethyl group | Enhanced bactericidal and fungicidal properties. researchgate.net |

| Antimicrobial (Quinolines) | Peripheral substituents and their spatial relationship | Influences anti-mycobacterial activities. researchgate.net |

Emerging Research Areas and Future Perspectives for 2 Aminomethyl 4 Methylphenol Chemistry

Novel Applications in Materials Science (e.g., Polymer Networks, Functional Materials)

The presence of both a primary amine and a phenolic hydroxyl group makes 2-(aminomethyl)-4-methylphenol an ideal candidate for the synthesis of high-performance polymers and functional materials. While direct research on this specific molecule is nascent, its structure suggests significant potential in several areas.

One of the most promising applications is in the development of polybenzoxazines, a class of phenolic resins known for their exceptional thermal stability, low water absorption, and high mechanical strength. In this context, this compound can act as a phenolic precursor, reacting with an aldehyde (like formaldehyde) and a primary amine to form the benzoxazine (B1645224) monomer. The subsequent ring-opening polymerization of this monomer would lead to a highly cross-linked polymer network.

Additionally, the amine group can serve as a curing agent for epoxy resins. By reacting with the epoxide rings, it can form a durable, cross-linked thermoset polymer. The phenolic hydroxyl group can further contribute to the material's properties, potentially enhancing adhesion and thermal stability.

| Potential Application Area | Role of this compound | Key Functional Groups Involved | Resulting Material Properties |

|---|---|---|---|

| Polybenzoxazine Resins | Phenolic Monomer Component | Phenolic -OH, Aminomethyl -NH2 | High thermal stability, low moisture absorption, excellent mechanical strength. |

| Epoxy Resin Systems | Curing Agent / Hardener | Aminomethyl -NH2 | Formation of strong, cross-linked thermoset networks with high durability. |

| Functional Polymer Additives | Antioxidant / Stabilizer | Phenolic -OH | Improved oxidative stability and longevity of the polymer matrix. |

| Chelating Resins | Ligand Monomer | Aminomethyl -NH2, Phenolic -OH | Selective binding of metal ions for applications in water purification or metal recovery. |

Exploration of Advanced and Sustainable Synthetic Methodologies

The synthesis of aminomethylated phenols is traditionally achieved via the Mannich reaction, which involves the aminoalkylation of a phenol (B47542) using formaldehyde (B43269) and a primary or secondary amine. bch.roorganic-chemistry.orgwikipedia.orgnih.gov While effective, research is now moving towards more advanced and sustainable versions of this process.

Future methodologies are focused on improving efficiency and reducing environmental impact. This includes the development of catalyst-free systems that operate in greener solvents like cyclopentyl methyl ether, as demonstrated in the Petasis borono-Mannich (PBM) reaction for related compounds. nih.govresearchgate.net This three-component reaction couples an aldehyde, an amine, and a boronic acid to yield substituted amines and represents a highly efficient route to aminomethylphenol derivatives. nih.govresearchgate.net

Other sustainable approaches being explored include:

Aqueous Media Synthesis : Performing the aminomethylation in water, catalyzed by iodine, eliminates the need for volatile organic solvents. rsc.orgnih.gov

Reusable Catalysts : The use of magnetically separable nano-catalysts, such as Fe₃O₄, allows for easy recovery and reuse of the catalyst, aligning with green chemistry principles. researchgate.net

Transition-Metal Catalysis : Copper(II) catalysts have shown promise in mediating the ortho-selective aminomethylation of phenols under mild conditions, offering high regioselectivity. nih.gov

| Synthetic Method | Key Features | Sustainability Advantages | Reference Example |

|---|---|---|---|

| Conventional Mannich Reaction | Three-component condensation (phenol, aldehyde, amine). wikipedia.org | Atom economical. | Aminomethylation of various phenols. bch.ro |

| Petasis Borono-Mannich (PBM) Reaction | Three-component reaction involving boronic acids. researchgate.net | Can be performed catalyst-free in green solvents. nih.gov | Synthesis of aminomethylphenol derivatives in cyclopentyl methyl ether. nih.gov |

| Iodine-Catalyzed Aminomethylation | Transition-metal-free catalysis. | Reaction proceeds in aqueous media. rsc.org | ortho-Aminomethylation of free phenols. nih.gov |

| Magnetic Nanocatalyst-Mediated Synthesis | Use of recoverable Fe₃O₄ nanoparticles. researchgate.net | Catalyst can be reused for multiple cycles. researchgate.net | One-pot PBM reaction for aminomethylphenols. researchgate.net |

Development of Next-Generation Catalysts with Enhanced Selectivity and Efficiency

The field of catalysis is increasingly leveraging the structural motifs of aminomethylphenols to design advanced catalysts. The aminomethyl and hydroxyl groups can act as potent ligands, stabilizing metal centers and influencing their catalytic activity.

A significant area of research involves using 2-(aminomethyl)phenols to functionalize nanoparticle supports. researchgate.net For instance, modifying boehmite nanoparticles with 2-(aminomethyl)phenols creates a robust support for palladium (Pd) nanoparticles. researchgate.net This composite material has demonstrated high catalytic activity and reusability in crucial carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Knoevenagel reactions. researchgate.net The aminomethylphenol moiety serves as an anchor, preventing the leaching of the active metal and allowing the catalyst to be easily recovered and reused multiple times without a significant loss of efficiency. researchgate.net

Future research will likely focus on creating biomimetic catalysts that mimic the active sites of metalloenzymes, such as catechol oxidase and phenoxazinone synthase. These enzymes utilize aminophenol-like structures to perform highly selective oxidation reactions in biological systems. By designing synthetic ligands based on the this compound scaffold, it may be possible to develop catalysts that operate with high efficiency and selectivity under mild, environmentally friendly conditions.

| Catalyst System | Catalytic Reaction | Yield | Key Features |

|---|---|---|---|

| 2-(aminomethyl)phenol-modified boehmite | Knoevenagel Condensation | Up to 99% | Catalyst is reusable for at least six cycles without significant loss of efficiency. researchgate.net |

| Pd nanoparticles on 2-(aminomethyl)phenol-modified boehmite | Suzuki–Miyaura Coupling | High | Demonstrates good activity and generality; the support stabilizes the Pd nanoparticles. researchgate.net |

Further Elucidation of Complex Biological Mechanisms

The structural similarity of this compound to endogenous molecules and known antioxidants suggests a potential for significant biological activity. Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals through mechanisms like hydrogen atom transfer (HAT). nih.govnih.govmdpi.com

Research on the closely related compound 2-(aminomethyl)phenol (B125469) (also known as 2-HOBA) has shown it to be a potent antioxidant and a scavenger of reactive dicarbonyl species like isolevuglandins. medchemexpress.com This activity has been linked to potential therapeutic benefits in cardiovascular diseases, including atherosclerosis and atrial fibrillation. medchemexpress.com Furthermore, studies on a broad range of aminomethyl derivatives of phenols have revealed other biological activities, including significant oxytocic (uterine-contracting) effects. nih.govnih.gov

Future research on this compound will likely focus on elucidating its specific biological mechanisms. Key areas of investigation will include:

Antioxidant Efficacy : Quantifying its ability to scavenge various reactive oxygen species (ROS) and understanding how the aminomethyl and methyl groups modulate the hydrogen-donating ability of the phenolic hydroxyl group.

Enzyme Inhibition : Exploring its potential to interact with and inhibit enzymes involved in oxidative stress or inflammatory pathways.

Cell Signaling : Investigating how it might influence cellular signaling cascades related to inflammation, apoptosis, and cell proliferation. The synergy between the phenolic and amine groups could be a crucial factor in these interactions. youtube.com

| Compound Class / Specific Compound | Observed Biological Activity | Potential Mechanism |

|---|---|---|

| General Phenols | Antioxidant. nih.govnih.gov | Hydrogen atom transfer (HAT) to neutralize free radicals. nih.gov |

| 2-(aminomethyl)phenol (2-HOBA) | Antioxidant; scavenger of isolevuglandins. medchemexpress.com | Direct radical scavenging; trapping of reactive dicarbonyls. medchemexpress.com |

| Aminomethylated Phenol Derivatives | Oxytocic activity. nih.govnih.gov | Interaction with smooth muscle receptors (mechanism not fully elucidated). nih.gov |

| Poly(aminophenol) Nanoparticles | Antioxidant and antibacterial activities. derpharmachemica.comresearchgate.net | Increased surface area of nanoparticles enhances radical scavenging and interaction with bacterial membranes. derpharmachemica.comresearchgate.net |

Integration with Supramolecular Chemistry and Nanotechnology

The integration of this compound with nanotechnology and supramolecular chemistry represents a frontier with vast potential. The molecule's distinct functional groups and aromatic core make it an excellent candidate for constructing organized, functional nano-architectures. nano.gov

In nanotechnology, phenolic compounds are used for their ability to coat and functionalize nanoparticle surfaces, a field known as phenolic-enabled nanotechnology (PEN). nih.gov The hydroxyl groups can chelate to metal oxide surfaces, while the aromatic ring can engage in π-π stacking interactions. As demonstrated with related compounds, 2-(aminomethyl)phenols can be grafted onto nanoparticles like boehmite to create functional hybrid materials for catalysis. researchgate.net This approach could be extended to other nanomaterials, such as quantum dots or gold nanoparticles, to develop novel sensors or drug delivery systems. nano.gov

From a supramolecular perspective, the molecule's capacity for hydrogen bonding (via both -OH and -NH2 groups) and π-π stacking makes it a valuable building block for self-assembling systems. lookchem.com Related Schiff base structures derived from aminomethylphenols have been shown to form complex, three-dimensional supramolecular structures through a network of hydrogen bonds and π–π interactions. nih.gov Future work could explore the self-assembly of this compound itself or its derivatives into well-defined structures like nanotubes, vesicles, or gels, which could have applications in areas ranging from controlled release to molecular recognition.

Q & A

What spectroscopic techniques are recommended for characterizing the structural and electronic properties of 2-(aminomethyl)-4-methylphenol?

Answer: A combination of FT-IR, NMR (¹H and ¹³C), and UV-Vis spectroscopy is essential. FT-IR identifies functional groups (e.g., -NH₂, -OH stretching at ~3300–3500 cm⁻¹). NMR resolves proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.0–2.5 ppm) and carbon assignments. UV-Vis spectroscopy elucidates electronic transitions (e.g., π→π* in aromatic systems). For derivatives, ESI-MS and ESR can validate coordination in metal complexes .

How can density functional theory (DFT) be utilized to predict the electronic structure and vibrational frequencies of this compound?

Answer: Employ hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to compute molecular orbitals, HOMO-LUMO gaps, and vibrational modes. Compare calculated IR/Raman spectra with experimental data, applying scaling factors (~0.961) to account for anharmonicity. DFT also predicts intramolecular hydrogen bonding between -NH₂ and -OH groups, influencing stability .

What synthetic strategies are effective for introducing the aminomethyl group into 4-methylphenol derivatives?

Answer: The Mannich reaction is a key method: react 4-methylphenol with formaldehyde and ammonia/amines under acidic conditions. Alternatively, reductive amination of 4-methylphenol derivatives with aldehydes (e.g., using NaBH₃CN) introduces the aminomethyl group. demonstrates similar approaches for Schiff base synthesis .

How should researchers address discrepancies between experimental and computational data regarding the compound’s vibrational characteristics?

Answer: Adjust for solvent effects (e.g., using polarizable continuum models in DFT) and hydrogen bonding, which shift experimental frequencies. Validate calculations with isotopic substitution or deuterated solvents. resolved such discrepancies by correlating scaled DFT results with FT-IR data .

What experimental design considerations are critical for studying the photodegradation kinetics of this compound in aqueous environments?

Answer: Use a central composite design (CCD) to optimize variables like pH, UV intensity, and catalyst loading (Table 2, ). Analyze results via ANOVA to identify significant factors. Regression models (e.g., Equation 5 in ) quantify the impact of variables on degradation efficiency:

How can crystallographic data be obtained for this compound, and what challenges might arise during refinement?

Answer: Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for structure refinement. Challenges include disorder in the aminomethyl group or hydrogen-bonding networks. highlights SHELX’s robustness for small-molecule crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.